molecular formula C4H10ClN B3054030 N-Chloro-N-ethylethanamine CAS No. 5775-33-7

N-Chloro-N-ethylethanamine

Cat. No.: B3054030
CAS No.: 5775-33-7
M. Wt: 107.58 g/mol
InChI Key: TYDFLVGVWMSQAC-UHFFFAOYSA-N
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Description

N-Chloro-N-ethylethanamine is an organic compound with the molecular formula C4H10ClN. It is a secondary amine where the nitrogen atom is bonded to an ethyl group and a chloro group. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Scientific Research Applications

N-Chloro-N-ethylethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It is studied for its potential effects on biological systems, particularly in the context of its reactivity with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The reaction mechanism involves two main stages: an addition stage and an elimination stage. In the addition stage, an ethylamine molecule becomes attached to the carbon in the ethanoyl chloride. In the elimination stage, the carbon-oxygen double bond reforms, a chloride ion is pushed off, and a hydrogen ion is removed from the nitrogen .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Chloro-N-ethylethanamine can be synthesized through the reaction of ethylamine with chlorine. The reaction typically takes place in an aqueous medium at low temperatures to control the exothermic nature of the reaction. The general reaction is as follows: [ \text{C2H5NH2 + Cl2 → C2H5NClH + HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound involves the chlorination of ethylamine in a controlled environment to ensure safety and efficiency. The process may involve the use of catalysts and specific reaction vessels designed to handle the reactive nature of chlorine gas.

Chemical Reactions Analysis

Types of Reactions

N-Chloro-N-ethylethanamine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form N-ethylacetamide.

    Reduction: It can be reduced back to ethylamine.

    Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: N-ethylacetamide.

    Reduction: Ethylamine.

    Substitution: Various substituted amines depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-chloroethanamine: Similar structure but with a methyl group instead of an ethyl group.

    N-Chloro-N-isopropylethanamine: Contains an isopropyl group instead of an ethyl group.

    N-Chloro-N-ethylethanamide: An amide derivative of N-Chloro-N-ethylethanamine.

Uniqueness

This compound is unique due to its specific reactivity profile, which makes it suitable for a wide range of chemical reactions. Its ability to undergo both nucleophilic and electrophilic reactions sets it apart from other similar compounds.

Properties

IUPAC Name

N-chloro-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClN/c1-3-6(5)4-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDFLVGVWMSQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206445
Record name Ethanamine, N-chloro-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5775-33-7
Record name Ethanamine, N-chloro-N-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005775337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, N-chloro-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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